

"Methyl 2-fluoro-5-hydroxybenzoate" CAS number and structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 2-fluoro-5-hydroxybenzoate*

CAS No.: *1084801-91-1*

Cat. No.: *B1391543*

[Get Quote](#)

Technical Whitepaper: Methyl 2-fluoro-5-hydroxybenzoate

Part 1: Executive Summary & Structural Identification

Methyl 2-fluoro-5-hydroxybenzoate is a highly specific fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and metabolic modulators. Its structural value lies in the fluorine atom at the C2 position, which modulates the pKa of the neighboring ester and enhances metabolic stability, and the hydroxyl group at C5, which serves as a versatile handle for O-alkylation or arylation.

1.1 Chemical Identity & Isomer Warning

CRITICAL ALERT: Researchers frequently confuse this compound with its isomer, Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4). Ensure your procurement and synthesis targets the correct substitution pattern.

Feature	Target Compound	Common Isomer (Incorrect)
Name	Methyl 2-fluoro-5-hydroxybenzoate	Methyl 5-fluoro-2-hydroxybenzoate
CAS	1084801-91-1	391-92-4
Structure	Fluorine at C2, Hydroxyl at C5	Fluorine at C5, Hydroxyl at C2
Appearance	White Solid	Low-melting solid / Oil

1.2 Physiochemical Profile[1]

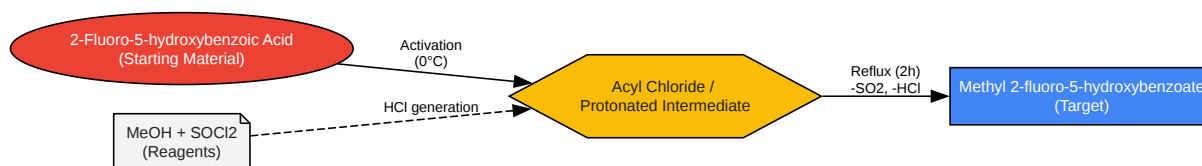
- Molecular Formula: C₈H₇FO₃[2]
- Molecular Weight: 170.14 g/mol [2][3][4][5][6]
- SMILES: COC(=O)C1=C(F)C=CC(O)=C1[2]
- Solubility: Soluble in MeOH, DMSO, EtOAc, DCM; sparingly soluble in water.
- Acidity (pKa): The C5-phenol is weakly acidic (approx. pKa ~9.5), allowing selective deprotonation in the presence of the ester.

Part 2: Synthetic Utility & Retrosynthesis

The synthesis of **Methyl 2-fluoro-5-hydroxybenzoate** is most reliably achieved via the esterification of 2-fluoro-5-hydroxybenzoic acid. While standard Fischer esterification (H₂SO₄/MeOH) is possible, the Thionyl Chloride (SOCl₂) mediated method is preferred for high-purity applications. This method generates anhydrous HCl in situ and consumes water, driving the equilibrium forward more effectively than sulfuric acid catalysis.

2.1 Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway utilizing thionyl chloride mediated esterification.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for reproducibility and scalability. It includes specific "Checkpoints" to validate the chemistry in real-time.

Scale: 5.0 mmol (approx. 800 mg output) Reagents:

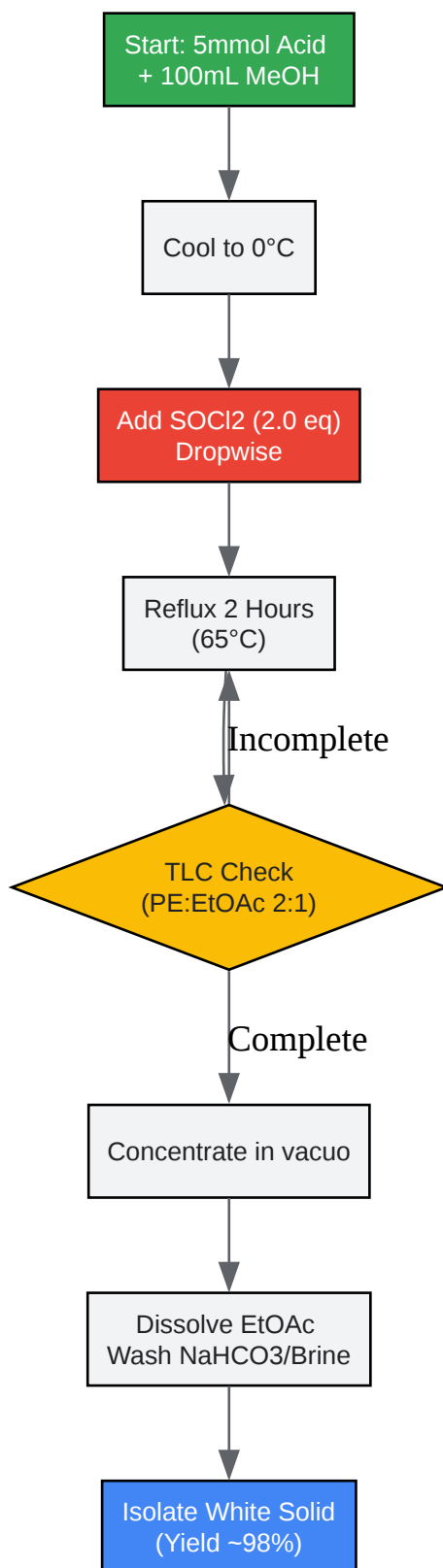
- 2-Fluoro-5-hydroxybenzoic acid (CAS 51446-30-1): 780 mg (5 mmol)[7]
- Methanol (Anhydrous): 100 mL
- Thionyl Chloride (SOCl₂): 0.8 mL (10 mmol, 2.0 eq)

3.1 Step-by-Step Methodology

- Setup & Solvation:
 - Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
 - Add 780 mg of 2-fluoro-5-hydroxybenzoic acid.
 - Add 100 mL of Methanol. Stir until fully dissolved.
 - Checkpoint: Solution should be clear. If particulates remain, sonicate briefly.
- Activation (Exothermic Control):
 - Cool the RBF to 0°C using an ice-water bath. Allow 10 minutes for thermal equilibration.

- Dropwise Addition: Add 0.8 mL Thionyl Chloride slowly over 5-10 minutes.
- Why: SOCl_2 reacts vigorously with MeOH to release HCl and heat. Rapid addition can cause splattering or loss of volatile reagents.
- Reaction (Reflux):
 - Remove the ice bath. Attach a reflux condenser.[8]
 - Heat the mixture to Reflux (approx. 65°C) for 2 hours.
 - Checkpoint (TLC): Spot the reaction mixture vs. starting material (SM) on a Silica TLC plate (Eluent: PE:EtOAc 2:1). The SM (acid) will stay near the baseline or streak; the Product (ester) will move to $R_f \sim 0.4-0.6$.
- Workup & Isolation:
 - Cool the mixture to room temperature.
 - Concentrate the solvent in vacuo (Rotary Evaporator) to remove MeOH, HCl, and SO_2 .
 - Residue Handling: Dissolve the residue in EtOAc (50 mL) and wash with Saturated NaHCO_3 (2 x 30 mL) to neutralize trace acid.
 - Wash with Brine (30 mL), dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purification:
 - If the crude is slightly yellow, purify via Flash Column Chromatography.
 - Stationary Phase: Silica Gel (200-300 mesh).
 - Mobile Phase: Petroleum Ether : Ethyl Acetate (2:1).[7]
 - Yield: Expect ~ 833 mg (98%) of a white solid.[7]

3.2 Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Operational workflow for the synthesis of **Methyl 2-fluoro-5-hydroxybenzoate**.

Part 4: Analytical Characterization

To certify the identity of the synthesized compound, compare your data against these standard values derived from spectroscopic literature.

1. Proton NMR (^1H NMR)

- Solvent: DMSO- d_6 (600 MHz)[7]
- Peaks:
 - δ 9.73 (s, 1H): Phenolic -OH (Exchangeable).
 - δ 7.20-7.18 (m, 1H): Aromatic proton (C6-H, ortho to ester).
 - δ 7.13-7.09 (m, 1H): Aromatic proton (C3-H, ortho to fluorine).
 - δ 6.99-6.97 (m, 1H): Aromatic proton (C4-H).
 - δ 3.80 (s, 3H): Methyl ester (-OCH $_3$).[7]

2. Mass Spectrometry (ESI-MS)

- Calculated Mass: 170.04[7]
- Observed Mass: 171.25 [M + H] $^+$ (Positive Mode).[7]

3. Infrared Spectroscopy (IR)

- Key Bands: $\sim 3200\text{ cm}^{-1}$ (Broad, O-H stretch), $\sim 1710\text{ cm}^{-1}$ (Strong, C=O ester stretch), $\sim 1200\text{ cm}^{-1}$ (C-F stretch).

Part 5: Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air and light over long periods.
- Safety: The compound is an irritant (Skin/Eye/Respiratory). Wear standard PPE (gloves, goggles, lab coat).

- **Stability:** Stable under standard laboratory conditions. Avoid strong bases which will hydrolyze the ester or deprotonate the phenol prematurely.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. bmse001194 Methyl 4-hydroxybenzoate at BMRB \[bmr.io\]](#)
- [2. CAS 391-92-4: Methyl 5-fluoro-2-hydroxybenzoate \[cymitquimica.com\]](#)
- [3. 5-氟-2-羟基苯甲酸甲酯 | 391-92-4 \[m.chemicalbook.com\]](#)
- [4. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate \[benchchem.com\]](#)
- [5. METHYL 5-FLUORO-2-HYDROXYBENZOATE | CAS: 391-92-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier \[finetechnology-ind.com\]](#)
- [6. 391-92-4 Cas No. | Methyl 5-fluoro-2-hydroxybenzoate | Apollo \[store.apolloscientific.co.uk\]](#)
- [7. Methyl 2-fluoro-5-hydroxybenzoate synthesis - chemicalbook \[chemicalbook.com\]](#)
- [8. uomustansiriyah.edu.iq \[uomustansiriyah.edu.iq\]](#)
- To cite this document: BenchChem. ["Methyl 2-fluoro-5-hydroxybenzoate" CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1391543/docs#methyl-2-fluoro-5-hydroxybenzoate-cas-number-and-structure\]](https://www.benchchem.com/product/b1391543/docs#methyl-2-fluoro-5-hydroxybenzoate-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)